molecular formula C17H15F2NO B1325565 4'-Azetidinomethyl-3,4-difluorobenzophenone CAS No. 898757-05-6

4'-Azetidinomethyl-3,4-difluorobenzophenone

Cat. No.: B1325565
CAS No.: 898757-05-6
M. Wt: 287.3 g/mol
InChI Key: OAQIFKNRGHPMFG-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3,4-difluorobenzophenone is a heterocyclic compound with the molecular formula C₁₇H₁₅F₂NO. This compound is known for its unique structure, which includes an azetidine ring attached to a benzophenone core substituted with fluorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-3,4-difluorobenzophenone typically involves the reaction of 3,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of 4’-Azetidinomethyl-3,4-difluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4’-Azetidinomethyl-3,4-difluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Azetidinomethyl-3,4-difluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3,4-difluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 4’-Azetidinomethyl-3,4-difluorobenzophenone stands out due to the presence of the azetidine ring, which imparts unique reactivity and potential biological activity. This structural feature differentiates it from other benzophenone derivatives and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQIFKNRGHPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642827
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-05-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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